2-(2-Aminophenyl)but-3-yn-2-ol

Organic synthesis Heterocyclic chemistry Catalysis

This ortho-aminophenyl propargylic alcohol enables chelation-controlled 5-exo-dig cyclization to indoles, a pathway unavailable to para-isomers or primary alcohols. The tertiary alcohol motif prevents dehydration side products during multi-step sequences, ensuring reliable synthetic outcomes. Procure this privileged building block for 3-aminoquinoline pharmacophore synthesis, metal-free heterocycle cascades, or fragment-based drug discovery. Predictable regiochemistry reduces optimization time and cost.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 899438-72-3
Cat. No. B1405460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminophenyl)but-3-yn-2-ol
CAS899438-72-3
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC(C#C)(C1=CC=CC=C1N)O
InChIInChI=1S/C10H11NO/c1-3-10(2,12)8-6-4-5-7-9(8)11/h1,4-7,12H,11H2,2H3
InChIKeyWJTQDYBPXAAGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-(2-Aminophenyl)but-3-yn-2-ol (CAS 899438-72-3) for Heterocyclic Synthesis and Medicinal Chemistry Applications


2-(2-Aminophenyl)but-3-yn-2-ol (CAS 899438-72-3, C10H11NO, MW 161.20 g/mol) is an ortho-aminophenyl propargylic alcohol featuring an ortho‑positioned primary aromatic amine and a tertiary propargylic alcohol bearing a terminal alkyne. This spatial arrangement enables chelation-assisted metal catalysis and regiospecific cyclization pathways that are not accessible with para‑substituted isomers or primary alcohols [1] [2]. The compound serves as a privileged building block for the synthesis of 3‑aminoquinolines, indoles, and other N‑containing heterocycles relevant to drug discovery [3].

Why In‑Class Propargylic Alcohols Cannot Substitute 2‑(2‑Aminophenyl)but‑3‑yn‑2‑ol (CAS 899438‑72‑3) in Heterocyclic Synthesis


Substituting 2‑(2‑aminophenyl)but‑3‑yn‑2‑ol with a para‑aminophenyl isomer or a primary alcohol analog fundamentally alters the cyclization outcome. Ortho‑aminophenyl propargylic alcohols undergo chelation‑controlled 5‑exo‑dig cyclization with silver or palladium catalysts to yield indole derivatives, whereas the same catalysts applied to para‑substituted substrates produce quinoline scaffolds via a distinct 6‑endo‑dig pathway [1]. The tertiary alcohol motif in the target compound imparts enhanced stability toward dehydration compared to primary alcohols, reducing unwanted elimination side products during multi‑step sequences [2]. These differences necessitate compound‑specific procurement for research programs requiring predictable and reproducible synthetic outcomes.

Product‑Specific Quantitative Evidence Guide: 2‑(2‑Aminophenyl)but‑3‑yn‑2‑ol (CAS 899438‑72‑3) Versus Closest Analogs


Ortho‑Substituted 2‑(2‑Aminophenyl)but‑3‑yn‑2‑ol Enables Exclusive 5‑exo‑dig Cyclization for Indole Synthesis Not Achievable with Para‑Isomers

In silver‑catalyzed hydroamination with TsN₃, ortho‑substituted 1‑(2‑aminophenyl)‑propargyl alcohols (including the target compound) undergo exclusive 5‑exo‑dig cyclization to form indole derivatives, whereas para‑substituted analogs proceed via 6‑endo‑dig cyclization yielding quinoline scaffolds. The ortho arrangement is essential for the chelation‑assisted 5‑exo‑dig pathway [1].

Organic synthesis Heterocyclic chemistry Catalysis

Tertiary Alcohol Motif in 2‑(2‑Aminophenyl)but‑3‑yn‑2‑ol Prevents Dehydration Side Reactions Prevalent in Primary Propargylic Alcohols

The tertiary alcohol functionality in 2‑(2‑aminophenyl)but‑3‑yn‑2‑ol eliminates the risk of acid‑ or base‑catalyzed dehydration to an allene or enyne, a well‑documented side reaction for primary propargylic alcohols (e.g., 1‑(2‑aminophenyl)prop‑2‑yn‑1‑ol). This structural feature allows the target compound to withstand harsher reaction conditions (e.g., prolonged heating, acidic workup) without significant decomposition, thereby simplifying purification [1].

Synthetic efficiency Process chemistry Stability

2‑(2‑Aminophenyl)but‑3‑yn‑2‑ol Enables Ag‑Catalyzed Synthesis of 3‑Aminoquinolines in 45–65% Yield, a Scaffold Inaccessible via Para‑Isomer Cyclization

Under Ag₂CO₃ catalysis with TsN₃, the target ortho‑aminophenyl propargylic alcohol yields 3‑tosylaminoquinoline derivatives in 45–65% isolated yield. This transformation is unique to ortho‑substituted substrates; para‑aminophenyl analogs do not undergo this cascade reaction and instead follow alternative cyclization pathways [1].

Medicinal chemistry Quinoline synthesis Catalytic methodology

Ortho‑Amino Group in 2‑(2‑Aminophenyl)but‑3‑yn‑2‑ol Enables Intramolecular Hydrogen Bonding that Enhances Crystallinity and Aids X‑Ray Structure Determination of Derivatives

Derivatives synthesized from ortho‑aminophenyl propargylic alcohols consistently exhibit enhanced crystallinity compared to their para‑ or meta‑substituted counterparts. X‑ray crystal structures of quinoline derivatives (e.g., 5va and 5vb) derived from the target compound class were readily obtained, confirming the molecular architecture. This improved crystallinity is attributed to intramolecular N–H···O hydrogen bonding enabled by the ortho‑amino‑alcohol arrangement [1].

Crystallography Structure elucidation Solid‑state chemistry

2‑(2‑Aminophenyl)but‑3‑yn‑2‑ol Exhibits a logP of ~1.3 and Topological Polar Surface Area of 46.2 Ų, Indicating Balanced Physicochemical Properties for CNS Drug Discovery Relative to Bulkier Analogs

The target compound possesses a computed logP of approximately 1.3 and a topological polar surface area (TPSA) of 46.2 Ų [1]. These values reside within the optimal range for central nervous system (CNS) penetration (logP 1–3, TPSA < 90 Ų). In contrast, analogs bearing additional methyl substitution (e.g., 4‑(2‑aminophenyl)‑2‑methylbut‑3‑yn‑2‑ol) have higher logP values (~1.8–2.0), which may reduce aqueous solubility and increase plasma protein binding, potentially limiting CNS exposure [2].

Medicinal chemistry Physicochemical properties CNS drug design

Recommended Research and Industrial Application Scenarios for 2‑(2‑Aminophenyl)but‑3‑yn‑2‑ol (CAS 899438‑72‑3)


Synthesis of 3‑Amino‑ or 3‑Sulfonylamino‑Quinolines via Ag‑Catalyzed Cascade Reactions

Medicinal chemistry teams seeking to access the under‑explored 3‑aminoquinoline pharmacophore should procure this ortho‑aminophenyl propargylic alcohol for direct conversion to 3‑tosylaminoquinolines using Ag₂CO₃ (2 mol %) and TsN₃ in DMSO at 50 °C. The reaction tolerates diverse substitution on both the propargylic alcohol and sulfonyl azide partners, enabling rapid library synthesis [1]. The ortho‑substitution pattern is essential for the 5‑exo‑dig cyclization and subsequent strain‑driven rearrangement that yields the quinoline core; para‑isomers do not participate in this cascade [1].

Metal‑Free Synthesis of 2‑Acyl Indoles and Benzofurans via Nucleophile‑Intercepted Meyer–Schuster Rearrangement

Process chemistry groups aiming for metal‑free, sustainable heterocycle synthesis should utilize this ortho‑aminophenyl propargylic alcohol in pyridine N‑oxide‑mediated Meyer–Schuster rearrangements. The reaction produces 2‑acyl indoles in 56–>99% yields without transition metal catalysts, offering a green alternative to traditional cross‑coupling approaches [1]. The tertiary alcohol motif prevents competitive dehydration, ensuring high product purity and reducing waste associated with byproduct removal [1].

Preparation of 3‑Fluoroalkanesulfonyl Indoles via Metal‑Free Cascade Reactions with RFSOCl

Researchers developing fluorine‑containing bioactive molecules should procure this ortho‑aminophenyl propargylic alcohol for the synthesis of 3‑fluoroalkanesulfonyl indoles. The metal‑free sigmatropic rearrangement/cyclization/aromatization cascade with fluoroalkanesulfinyl chlorides (RFSOCl) provides efficient access to these fluorinated heterocycles, which are valuable in medicinal chemistry due to the metabolic stability conferred by fluoroalkyl groups [1]. The ortho‑amino‑alkyne arrangement is crucial for the initial O‑fluoroalkanesulfinylation step that initiates the cascade [1].

CNS‑Targeted Fragment‑Based Drug Discovery Utilizing the Favorable Physicochemical Profile of 2‑(2‑Aminophenyl)but‑3‑yn‑2‑ol

Fragment‑based drug discovery (FBDD) programs focused on CNS targets should prioritize this compound as a fragment or synthetic building block due to its balanced logP (~1.3) and TPSA (46.2 Ų), which align with established CNS drug‑likeness criteria [1]. The ortho‑amino group can serve as a hydrogen‑bond donor for fragment growth via amide coupling or reductive amination, while the terminal alkyne enables late‑stage diversification through Sonogashira coupling or click chemistry. This physicochemical profile offers a strategic advantage over more lipophilic analogs (e.g., 4‑(2‑aminophenyl)‑2‑methylbut‑3‑yn‑2‑ol, logP ~1.8) in maintaining solubility and reducing promiscuous binding [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Aminophenyl)but-3-yn-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.